molecular formula C8H8O4 B129427 Methyl 3,4-dihydroxybenzoate CAS No. 2150-43-8

Methyl 3,4-dihydroxybenzoate

Cat. No. B129427
CAS RN: 2150-43-8
M. Wt: 168.15 g/mol
InChI Key: CUFLZUDASVUNOE-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydroxybenzoate, also known as protocatechuic acid methyl ester, is a derivative of dihydroxybenzoic acid. It is structurally related to various compounds that have been studied for their potential applications in different fields, including pharmaceuticals, cosmetics, and materials science. Although the provided papers do not directly discuss methyl 3,4-dihydroxybenzoate, they do provide insights into the properties and reactions of structurally related compounds.

Synthesis Analysis

The synthesis of related compounds often involves reactions that could be applicable to the synthesis of methyl 3,4-dihydroxybenzoate. For instance, the electrochemical oxidation of 3,4-dihydroxybenzoic acid has been studied, indicating a potential pathway for the synthesis of related compounds through electrochemical methods . Additionally, the synthesis of various esters and derivatives of hydroxybenzoic acids, as seen in the preparation of mesomorphic derivatives of methyl 2,4-dihydroxybenzoate, suggests that similar synthetic strategies could be employed for methyl 3,4-dihydroxybenzoate .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed using techniques such as X-ray crystallography and computational methods. For example, the crystal structure of methyl 4-hydroxybenzoate was determined and analyzed using Hirshfeld surface analysis to understand intermolecular interactions . Similar analytical techniques could be applied to methyl 3,4-dihydroxybenzoate to gain insights into its molecular structure and interactions.

Chemical Reactions Analysis

The chemical reactivity of hydroxybenzoic acid derivatives is of interest in various chemical syntheses. The electrochemical study of 3,4-dihydroxybenzoic acid in the presence of nucleophiles suggests that such compounds can undergo Michael addition reactions under electro-decarboxylation to form new derivatives . This information could be relevant to understanding the chemical reactions that methyl 3,4-dihydroxybenzoate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzoic acid derivatives are crucial for their potential applications. The study of mesomorphic properties of new liquid crystalline derivatives indicates that the substitution pattern on the benzoic acid ring can significantly influence the mesomorphic behavior of these compounds . The spectral and luminescence properties of lanthanide complexes of methyl 2,4-dihydroxybenzoate derivatives have also been investigated, highlighting the importance of these properties in the design of new materials .

Scientific Research Applications

  • Neuroprotective Effects : MDHB has been found to have significant neuroprotective properties. It can mitigate oxidative stress and inhibit apoptosis in neuroblastoma cells, indicating its potential for treating neurodegenerative diseases (Cai et al., 2016). Additionally, MDHB promotes neurite outgrowth and increases neuronal survival in cortical neurons, possibly by inducing brain-derived neurotrophic factor expression (Zhang et al., 2012).

  • Metabolism and Drug Interactions : Research on the excretion and metabolism of MDHB in mice indicates it has a low cumulative excretion percentage and is mainly metabolized through various pathways, including ester bond hydrolysis and sulfate conjugation. Importantly, MDHB shows a low probability of causing drug-drug interactions based on cytochrome P450 inhibition (Wang et al., 2019).

  • Protective Effects in Ocular Hypertension : MDHB has been found to protect retinal structure and function in a mouse model of acute ocular hypertension. It appears to work through multiple pathways, including inhibiting oxidative stress, activating BDNF/AKT signaling, and reducing inflammatory responses (Bao et al., 2019).

  • Reactivity and Chemical Properties : Various studies have looked into the chemical reactivity and properties of MDHB, revealing insights into its potential applications in chemical synthesis and pharmaceutical development (Crowell et al., 1984).

  • Potential as a Biofungicide : MDHB has been isolated from Paenibacillus elgii and shown to have significant antifungal activity against various plant pathogens, suggesting its use as a biofungicide (Lee et al., 2017).

Safety And Hazards

When handling MDHB, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

MDHB has been found to have neuroprotective effects against oxidative damage in SH-SY5Y cells . It has also been found to prolong the lifespan of C. elegans . These findings suggest that MDHB could be a potential candidate for treating neurodegenerative diseases .

properties

IUPAC Name

methyl 3,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFLZUDASVUNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301804
Record name Methyl 3,4-dihydroxybenzoate
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Protocatechuic acid, methyl ester

CAS RN

2150-43-8
Record name Methyl 3,4-dihydroxybenzoate
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Record name Protocatechuic acid, methyl ester
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Record name Methyl 3,4-dihydroxybenzoate
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Record name Methyl 3,4-dihydroxybenzoate
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Record name Methyl 3,4-dihydroxybenzoate
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Record name PROTOCATECHUIC ACID, METHYL ESTER
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Synthesis routes and methods I

Procedure details

A solution of 3,4-dihydroxy benzoic acid (2.8 g) in methanol (150 ml) was refluxed in presence of concentrated hydrochloric acid (0.5 ml) for 12 hrs. After concentrating under reduced pressure, the residue was dissolved in ethyl acetate (150 ml) and washed with water (50 ml) 10% sodium bicarbonate solution (50 ml), brine solution (50 ml) and dried over anhydrous magnesium sulfate. Removal of the solvent under reduced pressure provided 2.64 g of 3,4-dihydroxybenzoic acid methyl ester. (Yield 86.5%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 100 g of 3,4-dihydroxy benzoic acid, 600 ml methyl alcohol and 10 ml of concentrated sulfuric acid is heated at reflux for 18 hours. The reaction mixture is cooled to room temperature, poured into water and extracted with methylene chloride. The organic layer is washed with saturated sodium bicarbonate and sodium chloride, dried and concentrated in vacuo to give 50.6 g of the desired product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 180 g of 3,4-dihydroxybenzoic acid, 360 ml of dichloroethane, 142 ml of methanol and 18 g of p-toluenesulfonic acid was boiled on a water separator, until distillate is clear. The solvent was evaporated, and the residue was admixed with 1.5 liters of diethyl ether, washed with 1 liter of a saturated aqueous sodium bicarbonate solution and twice with each 0.4 liter of aqueous sodium chloride solution. After evaporation again, the residue was recrystallized from 3 liters of toluene to obtain the product. m.p. 136°-137° C.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
142 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 3,4-dihydroxybenzoic acid (5.0 g, 32 mmol) in methanol (80 mL) containing c-H2SO4 (3 mL) was heated at reflux for 4 hrs and cooled to room temperature. After concentrating under reduced pressure, the residue was dissolved in ethyl acetate and washed successively with water, saturated NaHCO3, and brine. The organic fraction was dried over MgSO4 and concentrated to give 3,4-dihydroxybenzoic acid methyl ester (5.2 g, 96%). 1H NMR (DMSO-d6, 600 MHz) δ 9.77 (s, 1H), 9.35 (s, 1H), 7.35 (s, 1H), 7.30 (d, 1H, J=7.8 Hz), 6.79 (d, 1H, J=7.8 Hz), 3.78 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
c-H2SO4
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3,4-dihydroxybenzoate
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Reactant of Route 6
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Citations

For This Compound
663
Citations
Z Zhang, X Zhou, X Zhou, X Xu, M Liao… - Neural regeneration …, 2012 - ncbi.nlm.nih.gov
Cerebral cortical neurons from neonatal rats were cultured in the presence of methyl 3, 4-dihydroxybenzoate (MDHB; 2, 4, and 8 μM). Results showed that MDHB significantly promoted …
Number of citations: 20 www.ncbi.nlm.nih.gov
L Cai, LF Wang, JP Pan, XN Mi, Z Zhang, HJ Geng… - Molecules, 2016 - mdpi.com
This study investigated the neuroprotective effects of methyl 3,4-dihydroxybenzoate (MDHB) against t-butyl hydroperoxide (TBHP) induced oxidative damage in SH-SY5Y (human …
Number of citations: 25 www.mdpi.com
X Zhou, CF Su, Z Zhang, CY Wang, JQ Luo… - Journal of …, 2014 - jstage.jst.go.jp
In the present study, we investigated the protective effect of methyl 3, 4-dihydroxybenzoate (MDHB) against H2O2-induced apoptosis in RGC-5 cells. The RGC-5 cells were cultured in …
Number of citations: 21 www.jstage.jst.go.jp
J Zhang, D Xu, H Ouyang, S Hu, A Li, H Luo… - Experimental Eye …, 2017 - Elsevier
Retinitis pigmentosa is a photoreceptor-degenerative disease that is currently untreatable and eventually causes blindness. Methyl 3,4 dihydroxybenzoate (MDHB) is a small molecule …
Number of citations: 23 www.sciencedirect.com
Z Huang, Z Jiang, Z Zheng, X Zhang, X Wei… - Acta Biochimica et …, 2022 - ncbi.nlm.nih.gov
Osteoporosis deteriorates bone mass and biomechanical strength and is life-threatening to the elderly. In this study, we show that methyl 3, 4-dihydroxybenzoate (MDHB), an …
Number of citations: 3 www.ncbi.nlm.nih.gov
XW Zhou, Z Zhang, CF Su, RH Lv… - Journal of …, 2013 - Wiley Online Library
Amyloid‐β peptides (Aβ), which can aggregate into oligomers or fibrils in neurons, play a critical role in the pathogenesis of Alzheimer's disease (AD). Methyl 3,4‐dihydroxybenzoate (…
Number of citations: 23 onlinelibrary.wiley.com
XN Mi, LF Wang, Y Hu, JP Pan, YR Xin… - International journal of …, 2018 - mdpi.com
Genetic studies have elucidated mechanisms that regulate aging; however, there has been little progress in identifying drugs that retard ageing. Caenorhabditis elegans is among the …
Number of citations: 12 www.mdpi.com
X Wang, L Wu, Q Zhang, L Li, Y Xie… - Journal of Pharmacy …, 2019 - academic.oup.com
Objectives Aimed to investigate the effect and mechanism of methyl 3,4-dihydroxybenzoate (MDHB) on d-galactosamine/lipopolysaccharide (d-galN/LPS)-induced acute liver failure (…
Number of citations: 7 academic.oup.com
JH Wang, KQ Chen, JX Jiang, HY Li, JP Pan… - European Journal of …, 2020 - Springer
Background and Objectives Methyl 3,4-dihydroxybenzoate (MDHB) has the potential to prevent neurodegenerative diseases (NDDs). The present work investigated its excretion, …
Number of citations: 1 link.springer.com
W Zhang, L Cai, HJ Geng, CF Su, L Yan… - Experimental …, 2014 - Elsevier
To identify and analyze the compounds that delay aging and extend the lifespan is an important aspect of the gerontology research. A number of compounds, including the ones with the …
Number of citations: 12 www.sciencedirect.com

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